Product packaging for 8-(Dodecyloxy)quinoline(Cat. No.:CAS No. 59351-72-3)

8-(Dodecyloxy)quinoline

Cat. No.: B14600331
CAS No.: 59351-72-3
M. Wt: 313.5 g/mol
InChI Key: UAVKWKBUNBLDLZ-UHFFFAOYSA-N
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Description

8-(Dodecyloxy)quinoline is a chemical compound of significant interest in various research fields, particularly medicinal chemistry and drug discovery. It belongs to the quinoline family, a class of heterocyclic compounds known for a broad spectrum of biological activities. The structure of this compound, featuring a long-chain dodecyloxy group attached to the 8-position of the quinoline ring, contributes to its lipophilicity and potential for interacting with biological membranes and hydrophobic protein pockets. In research settings, this compound serves as a valuable precursor or intermediate in the synthesis of more complex molecules. For instance, derivatives of 8-hydroxyquinoline are frequently investigated for their antitumor potential. Some related compounds have demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including breast carcinoma and hepatocellular carcinoma, and have shown efficacy in in vivo tumor xenograft models . Furthermore, the 8-hydroxyquinoline scaffold is recognized in neurodegenerative disease research, with derivatives being explored for the treatment of conditions such as Alzheimer's disease . The mechanism of action for quinoline-based compounds is often multifaceted and area-specific. In anticancer research, certain derivatives can induce cell shrinkage, loss of adherent properties, and inhibit clonogenicity . In other contexts, related compounds have been studied as inhibitors for specific enzyme targets, such as the M1 aminopeptidase in parasites or the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism . Researchers utilize this compound in spectroscopic studies, synthesis of novel derivatives, and biological evaluation, with its characterization often confirmed by techniques such as NMR, FT-IR, and mass spectrometry . This product is intended for research and laboratory use only. It is not designed for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31NO B14600331 8-(Dodecyloxy)quinoline CAS No. 59351-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59351-72-3

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

8-dodecoxyquinoline

InChI

InChI=1S/C21H31NO/c1-2-3-4-5-6-7-8-9-10-11-18-23-20-16-12-14-19-15-13-17-22-21(19)20/h12-17H,2-11,18H2,1H3

InChI Key

UAVKWKBUNBLDLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 8 Dodecyloxy Quinoline and Its Derivatives

General Strategies for Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system can be achieved through various synthetic routes, broadly categorized into classical cyclocondensation reactions and modern catalytic approaches. These methods allow for the preparation of quinolines with substituents at the 8-position, which are precursors to 8-(dodecyloxy)quinoline.

Established Cyclocondensation Reactions Applied to 8-Substituted Quinolines

Several named reactions have long been the cornerstone of quinoline synthesis. These methods typically involve the condensation of anilines with carbonyl compounds under acidic or basic conditions.

Skraup-Doebner-von Miller Reaction: This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.orgresearchgate.net It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of 8-substituted quinolines, a correspondingly substituted aniline is used. The reaction is typically catalyzed by strong acids like sulfuric acid and often employs an oxidizing agent. iipseries.org A modified Skraup reaction has been reported to reduce the violence of the reaction and increase the yield of products like 8-hydroxyquinoline (B1678124). researchgate.net

Friedländer Synthesis: This method provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comwikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. alfa-chemistry.comjk-sci.com Its application for producing polysubstituted quinolines makes it a versatile tool. researchgate.net The use of 2-aminobenzaldehydes or 2-aminobenzophenones with appropriate substitution patterns allows for the direct incorporation of substituents at the 8-position of the quinoline ring.

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. drugfuture.comwikipedia.org The initial condensation forms a Schiff base intermediate, which then undergoes acid-catalyzed cyclization to yield the quinoline product. wikipedia.orgnih.gov The choice of substituted aniline and β-diketone dictates the substitution pattern of the final quinoline. wikipedia.org

Established Cyclocondensation Reactions for Quinoline Synthesis
Reaction NameReactantsKey ConditionsRelevance to 8-Substituted Quinolines
Skraup-Doebner-von MillerAniline derivative, α,β-Unsaturated carbonyl compoundStrong acid (e.g., H₂SO₄), Oxidizing agentStarting with an ortho-substituted aniline allows for the synthesis of 8-substituted quinolines.
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupAcid or base catalysisDirectly yields 8-substituted quinolines when using a 2-aminoaryl aldehyde or ketone with the desired substituent.
Combes SynthesisAniline derivative, β-DiketoneAcid catalysisThe substitution pattern of the resulting quinoline is determined by the starting aniline and β-diketone.

Modern Catalytic Approaches for Quinoline Ring Formation

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of quinolines, often offering milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Synthesis: Palladium catalysts have been extensively used in C-H bond functionalization and cross-coupling reactions to construct the quinoline core. rsc.orgresearchgate.netnih.gov For instance, a one-pot method for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. nih.gov Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. researchgate.net These methods provide efficient routes to a variety of substituted quinolines. rsc.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have also proven effective for quinoline synthesis. rsc.org Domino reactions of enaminones with 2-halobenzaldehydes, catalyzed by copper, yield various quinoline derivatives. rsc.org A copper-catalyzed three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles has been developed for the synthesis of quinoline-4-thiols. acs.org Furthermore, N-heterocyclic carbene copper complexes can catalyze the indirect Friedländer synthesis from 2-aminobenzyl alcohols and ketones. nih.gov

Gold-Catalyzed Synthesis: Gold catalysis has gained significant attention for the synthesis of quinolines due to the unique reactivity of gold catalysts with alkynes and other unsaturated systems. researchgate.netrsc.orgrsc.orgnih.gov Gold-catalyzed [4+2] annulation between arylynes and nitrones provides a chemoselective route to quinoline scaffolds. acs.org These methodologies often proceed under mild conditions and offer access to complex quinoline structures. rsc.orgrsc.org

Modern Catalytic Approaches for Quinoline Synthesis
Catalyst TypeGeneral Reaction TypeExample Substrates
PalladiumC-H functionalization, Cross-coupling, Isocyanide insertion2-Amino aromatic ketones and alkynes, Aryl allyl alcohols and anilines
CopperDomino reactions, Cascade cyclization, Friedländer-type synthesisEnaminones and 2-halobenzaldehydes, Diaryliodonium salts, alkynyl sulfides, and nitriles
Gold[4+2] Annulation, Cascade reactionsArylynes and nitrones, Anilines and alkynes

Ethereal Bond Formation at the C8-Position with Dodecyl Chains

The introduction of the dodecyloxy group at the C8 position of the quinoline ring is a key step in the synthesis of the target compound. This is typically achieved through the alkylation of an 8-hydroxyquinoline precursor.

Alkylation Reactions Utilizing 8-Hydroxyquinoline Precursors

The most common method for the formation of the ether linkage is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a dodecyl halide (e.g., dodecyl bromide or dodecyl iodide), in an SN2 reaction. wikipedia.org

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction, especially when using inorganic bases in a two-phase system. acsgcipr.orgutahtech.eduprinceton.edursc.org

Emerging Catalytic Approaches for O-Alkylation in Quinoline Systems

While the Williamson ether synthesis is a robust and widely used method, modern catalytic approaches are being explored to improve efficiency and sustainability. Although specific examples for the O-alkylation of 8-hydroxyquinoline with long alkyl chains are not extensively reported, general advancements in catalytic etherification reactions suggest potential avenues. These could include the use of metal-based catalysts to activate the alcohol or the alkylating agent, potentially allowing for milder reaction conditions and reduced side products. Further research in this area could lead to more efficient and environmentally friendly methods for the synthesis of this compound.

Derivatization Strategies for Tailoring this compound Analogues

Once the this compound core is synthesized, further modifications can be made to tailor its properties for specific applications. These derivatization strategies can involve electrophilic substitution on the quinoline ring or modifications of existing substituents.

The presence of the electron-donating dodecyloxy group at the C8 position can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. Common derivatization reactions include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) at various positions on the quinoline ring can be achieved using appropriate halogenating agents.

Nitration: Nitration of the quinoline ring can introduce a nitro group, which can then be further transformed into other functional groups, such as an amino group.

Sulfonation: Reaction with sulfuric acid can lead to the introduction of a sulfonic acid group.

Cross-Coupling Reactions: For quinolines bearing a halide substituent, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce new carbon-carbon bonds and build more complex molecular architectures. scispace.com

These derivatization strategies allow for the synthesis of a wide range of this compound analogues with diverse functionalities, enabling the fine-tuning of their chemical and physical properties.

Functionalization of the Quinoline Ring System

The quinoline ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The presence of the dodecyloxy group at the 8-position influences the regioselectivity of these reactions. Methodologies for the functionalization of the quinoline ring in 8-alkoxyquinolines often draw parallels from studies on analogous 8-substituted quinolines, such as 8-hydroxyquinoline and 8-aminoquinoline (B160924) derivatives.

Electrophilic Aromatic Substitution:

Halogenation: The introduction of halogen atoms onto the quinoline ring is a common strategy to create precursors for further modifications. For instance, 8-substituted quinolines can undergo regioselective halogenation. A metal-free protocol for the C5-halogenation of various 8-substituted quinolines, including alkoxy quinolines, has been developed using trihaloisocyanuric acids as the halogen source. semanticscholar.org This reaction proceeds at room temperature and shows high regioselectivity for the C5 position. semanticscholar.org Similarly, reinvestigations into the bromination of 8-hydroxyquinoline have shown that reaction conditions can be optimized to yield mono- or di-bromo derivatives. acgpubs.org For example, bromination of 8-methoxyquinoline, a close analog to this compound, yields the 5-bromo derivative as the sole product. acgpubs.org

Nitration: The nitration of 8-hydroxyquinoline derivatives can be achieved using various nitrating agents. It has been shown that 8-hydroxyquinoline can be nitrated with dilute nitric acid to yield the 5,7-dinitro derivative. pw.edu.pl More controlled, site-selective nitration at the C5 position of 8-aminoquinoline amides has been accomplished using visible-light photocatalysis with Cu(NO₃)₂·3H₂O as the nitro source. mdpi.com These methods suggest that the C5 and C7 positions of the this compound ring are susceptible to nitration.

Sulfonation: The sulfonation of 8-hydroxyquinoline to produce 8-hydroxyquinoline-5-sulfonic acid is a well-established industrial process. This indicates that the C5 position of the this compound ring is also a likely site for sulfonation.

Transition Metal-Catalyzed C-H Activation:

A powerful strategy for the direct functionalization of the quinoline ring is transition metal-catalyzed C-H activation. The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization of specific C-H bonds. While direct examples on this compound are limited, extensive research on 8-methylquinolines and 8-aminoquinolines provides strong analogous examples. nih.govnih.gov These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline ring. rsc.orgresearchgate.net For example, remote C-H functionalization of 8-aminoquinoline derivatives at positions C2-C7 has been reviewed, highlighting methods involving transition metal catalysts, photocatalysts, and metal-free conditions. nih.gov

Table 1: Examples of Functionalization Reactions on the Quinoline Ring of 8-Substituted Quinolines

Starting Material Reagents and Conditions Product(s) Reference(s)
8-Alkoxyquinoline Trihaloisocyanuric acid, air, room temp. 5-Halo-8-alkoxyquinoline semanticscholar.org
8-Methoxyquinoline Br₂, CH₂Cl₂ 5-Bromo-8-methoxyquinoline acgpubs.org
8-Hydroxyquinoline Dilute HNO₃, heat 5,7-Dinitro-8-hydroxyquinoline pw.edu.pl
8-Aminoquinoline amide Cu(NO₃)₂·3H₂O, Acid Red 94, visible light 5-Nitro-8-aminoquinoline amide mdpi.com
8-Methylquinoline Various transition metal catalysts Functionalized 8-methylquinolines nih.gov

Modification of the Dodecyloxy Side Chain

Modification of the long dodecyloxy side chain presents a different set of synthetic challenges. The primary goals are to introduce functionality along the alkyl chain without cleaving the ether linkage and to achieve selectivity for a specific position.

Cleavage of the Ether Bond:

A significant consideration when attempting to modify the dodecyloxy side chain is the potential for ether cleavage under acidic or strongly basic conditions. The C-O bond of ethers can be cleaved by strong acids such as HBr or HI. libretexts.org For aryl alkyl ethers, this cleavage typically yields a phenol (B47542) (8-hydroxyquinoline in this case) and an alkyl halide. libretexts.org Therefore, reaction conditions must be carefully chosen to avoid this undesired side reaction.

Remote C-H Functionalization:

The selective functionalization of a specific C-H bond within the long, unactivated dodecyl chain is a formidable challenge in organic synthesis. However, recent advancements in catalysis have made such transformations increasingly feasible.

Chain-Walking Reactions: One of the most promising strategies for remote C-H functionalization is the use of transition metal catalysts capable of "chain-walking." rsc.org In this process, a metal catalyst moves along the alkyl chain until it reaches a sterically or electronically favored position to perform a C-H activation and subsequent functionalization. researchgate.net This strategy allows for the introduction of functional groups at positions distant from the initial point of coordination. While specific examples on this compound are not readily available, this approach holds significant potential for the selective modification of the dodecyl chain.

Radical-Mediated Reactions: Another approach involves the generation of a radical on the alkyl chain, which can then undergo further reactions. Radical chaperone strategies aim to control the position of radical formation and subsequent functionalization. digitellinc.com

It is important to note that achieving high selectivity for a single position on the dodecyl chain remains a significant synthetic hurdle. Most methods for the functionalization of long alkyl chains often result in a mixture of isomers.

Table 2: Potential Reactions for Modification of the Dodecyloxy Side Chain

Reaction Type General Reagents and Conditions Potential Product(s) Key Challenges
Ether Cleavage HBr or HI, heat 8-Hydroxyquinoline and 1-halododecane Avoidance of this side reaction
Remote C-H Functionalization (Chain-Walking) Transition metal catalysts (e.g., Pd, Ru) Dodecyl-functionalized this compound Achieving high regioselectivity
Radical-Mediated Functionalization Radical initiators, trapping agents Dodecyl-functionalized this compound Controlling the site of radical formation

Coordination Chemistry and Metal Complexation of 8 Dodecyloxy Quinoline Analogues

Ligand Design Principles of 8-Oxyquinoline Derivatives

The design of ligands based on the 8-oxyquinoline scaffold is rooted in its inherent ability to form stable complexes with a wide array of metal ions. scispace.com Modifications to the basic structure, such as the introduction of a dodecyloxy group, are intended to tune the ligand's physicochemical properties.

8-Hydroxyquinoline (B1678124) and its derivatives are classic monoprotic, bidentate chelating agents. scirp.org The primary coordination motif involves the nitrogen atom of the quinoline (B57606) ring and the oxygen atom from the deprotonated hydroxyl group at the 8-position. scispace.comrroij.com This arrangement facilitates the formation of a highly stable five-membered chelate ring upon complexation with a metal ion. nih.gov This N,O-donor set allows 8-oxyquinolines to bind to a vast number of metal ions. rroij.com

Depending on the metal ion's coordination number, charge, and size, these ligands can form complexes with varying stoichiometries. Typically, divalent metal ions form complexes with a 1:2 metal-to-ligand ratio (ML₂), resulting in four-coordinate (e.g., square planar) or six-coordinate (e.g., octahedral, often with solvent molecules occupying axial positions) geometries. scirp.orgresearchgate.net Trivalent metals, such as Al(III), famously form stable 1:3 complexes (ML₃) like tris(8-hydroxyquinolinato)aluminium (Alq₃), which possesses an octahedral geometry. rroij.comscirp.org

The introduction of a long dodecyloxy (-OC₁₂H₂₅) chain at the 8-position of the quinoline ring significantly alters the ligand's characteristics compared to the parent 8-hydroxyquinoline. The primary effects are an increase in lipophilicity and steric hindrance.

Lipophilicity: The long, nonpolar alkyl chain makes 8-(dodecyloxy)quinoline and its metal complexes significantly more soluble in nonpolar organic solvents and less soluble in aqueous solutions. This property is crucial for applications such as liquid-liquid extraction of metal ions or the delivery of metal complexes through biological membranes. nih.gov The activity of some related 8-hydroxyquinolium derivatives has been shown to be dependent on the hydrocarbon chain length, with effectiveness increasing for C12 to C14 chains, suggesting the importance of lipophilicity. nih.gov

Steric Effects: The bulky dodecyloxy group can introduce steric hindrance around the metal center. This may influence the coordination geometry and potentially limit the number of ligands that can bind to a small metal ion. This steric crowding could affect the stability of the resulting complexes and may impart a degree of selectivity for larger metal ions that can accommodate the bulky ligands. nih.gov

Electronic Effects: The ether linkage (-O-R) is generally considered an electron-donating group, which increases the electron density on the quinoline ring system. This can enhance the basicity of the donor oxygen and nitrogen atoms, potentially leading to stronger metal-ligand bonds and more stable complexes compared to unsubstituted 8-hydroxyquinoline. acs.org

While specific studies quantifying the binding affinity and selectivity of this compound are not widely available, these general principles suggest that the dodecyloxy chain modulates the ligand's properties to favor complexation in nonpolar environments and can influence the stability and structure of the resulting metal complexes. acs.orgnih.gov

Synthesis and Structural Elucidation of Metal Coordination Complexes with this compound Ligands

The synthesis of metal complexes with 8-oxyquinoline ligands is typically a straightforward process, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. arabjchem.org

Complexes of 8-oxyquinoline derivatives with a variety of divalent first-row transition metals, including Manganese (Mn(II)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)), have been synthesized and characterized. arabjchem.org The general synthetic procedure involves mixing a solution of the ligand with a solution of the metal(II) salt (e.g., acetate (B1210297) or chloride) in a solvent like ethanol (B145695) or a formic acid solution. arabjchem.org The resulting complexes, often with a 1:2 metal-to-ligand stoichiometry, precipitate from the solution and can be isolated by filtration. scirp.orgarabjchem.org

While specific crystal structures for this compound complexes are not prevalent in the literature, the structures of numerous related compounds have been determined by single-crystal X-ray diffraction. For example, many copper(II) complexes with halogenated 8-hydroxyquinoline derivatives feature a distorted square planar geometry, with the copper atom coordinated by two nitrogen and two oxygen atoms from two bidentate ligands. mdpi.com These [Cu(XQ)₂] units can further interact through weaker axial contacts to form polymeric structures in the solid state. researchgate.net It is expected that transition metal complexes of this compound would adopt similar monomeric structures with square planar or octahedral geometries, influenced by the steric bulk of the dodecyloxy chains.

The 8-oxyquinoline scaffold is known to form stable complexes with a wide range of other metal ions beyond the first-row transition series. This includes main group metals like Aluminium (Al(III)) and post-transition metals. scispace.comrroij.com For instance, silver(I) has been shown to form a 1:1 complex with 8-hydroxyquinoline. ajchem-a.com The synthesis follows similar methodologies, reacting the ligand with a corresponding metal salt. The resulting complex geometry depends on the preferred coordination number of the metal ion. For Al(III), this typically results in a highly stable octahedral [Al(L)₃] complex. scirp.org

Spectroscopic Characterization of Metal-Ligand Interactions in Dodecyloxyquinoline Complexes

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for elucidating the structure of the resulting complexes.

Infrared (IR) Spectroscopy: FTIR spectroscopy provides direct evidence of coordination. In the free 8-hydroxyquinoline ligand, a broad absorption band corresponding to the O-H stretching vibration is typically observed around 3100-3400 cm⁻¹. scirp.orgscirp.org Upon deprotonation and coordination to a metal ion, this band disappears, which is a key indicator of complex formation through the hydroxyl oxygen. researchgate.net Furthermore, shifts in the stretching frequencies of the C=N (in the quinoline ring) and C-O bonds upon complexation confirm the involvement of both the nitrogen and oxygen atoms in binding the metal ion. scirp.orgajchem-a.com New bands at lower frequencies can often be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of 8-oxyquinoline derivatives are characterized by intense bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the aromatic system. scirp.orgscirp.org Upon complexation with a metal ion, these bands often exhibit a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in molar absorptivity. scirp.orgresearchgate.net These changes signify the perturbation of the ligand's electronic system due to coordination. UV-Vis spectrophotometry is also a valuable tool for determining the stoichiometry of the metal-ligand complex in solution using techniques such as the mole-ratio method or Job's plot. scirp.orgajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Upon coordination, the chemical shifts of the protons and carbons on the quinoline ring are altered compared to the free ligand, with protons near the coordination sites (N and O) being particularly affected. nih.gov

The table below summarizes the expected spectroscopic changes upon complexation of an 8-oxyquinoline ligand.

Spectroscopic TechniqueObservation in Free Ligand (e.g., 8-HQ)Expected Change Upon Metal ComplexationReference
FTIR Broad ν(O-H) band ~3100-3400 cm⁻¹Disappearance of the ν(O-H) band scirp.org, researchgate.net
ν(C=N) bandShift to lower or higher frequency researchgate.net
ν(C-O) bandShift in frequency ajchem-a.com
UV-Vis π→π* and n→π* absorption bandsShift in λmax and change in molar absorptivity scirp.org, scirp.org

These spectroscopic methods collectively provide a comprehensive characterization of the coordination environment in metal complexes of this compound and its analogues.

Supramolecular Chemistry and Self Assembly of 8 Dodecyloxy Quinoline Architectures

Design Principles for Supramolecular Assembly Incorporating Long Alkyl Chains

The design of molecules capable of self-assembly into well-defined supramolecular structures is a cornerstone of materials science and nanotechnology. The incorporation of long alkyl chains, such as the dodecyloxy group in 8-(Dodecyloxy)quinoline, is a well-established strategy to induce and control the self-organization of molecules. These aliphatic chains play a crucial role in mediating intermolecular interactions and directing the formation of ordered assemblies.

Role of the Dodecyloxy Chain in Directing Self-Organization

In similar molecular systems, the length of the alkyl chain has been shown to be a critical parameter in determining the type and stability of the resulting supramolecular structure. Longer chains generally lead to stronger van der Waals interactions and more ordered assemblies. For instance, studies on other long-chain alkoxy-substituted aromatic compounds have demonstrated that a subtle change in the number of methylene units can lead to dramatic shifts in the self-assembly behavior, from discrete molecular clusters to extended fibrous networks. While specific studies on this compound are limited, the principles established for analogous systems strongly suggest that the dodecyloxy group is instrumental in driving the formation of ordered supramolecular architectures.

Non-Covalent Interactions in Supramolecular Constructs

The formation and stability of supramolecular assemblies of this compound are governed by a delicate interplay of various non-covalent interactions. Beyond the dominant van der Waals forces introduced by the dodecyloxy chain, other interactions involving the quinoline (B57606) core are equally important.

Hydrogen Bonding: While this compound itself does not possess traditional hydrogen bond donors, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or through C-H···N interactions, hydrogen bonding can play a role in directing the assembly. Theoretical studies on 8-hydroxyquinoline (B1678124) derivatives have highlighted the importance of intramolecular hydrogen bonding, which can influence the planarity and electronic properties of the quinoline ring system, thereby affecting its intermolecular interactions.

The synergistic effect of these non-covalent forces—van der Waals interactions, π-π stacking, and potential hydrogen bonding—dictates the final, thermodynamically favored supramolecular architecture of this compound.

Formation of Ordered Supramolecular Structures

The inherent design features of this compound, namely the long hydrophobic tail and the aromatic, interactive core, predispose it to form a variety of ordered supramolecular structures in appropriate solvent systems.

Self-Assembled Gels and Polymeric Systems

Low-molecular-weight gelators (LMWGs) are a class of small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Quinoline-based compounds have been shown to be effective gelators. The self-assembly process is typically driven by a combination of π-π stacking of the quinoline rings and van der Waals interactions between long alkyl chains.

In the case of this compound, it is hypothesized that in certain organic solvents, the molecules would aggregate through π-π stacking of the quinoline cores, while the dodecyloxy chains would align and interact via van der Waals forces. This anisotropic growth would lead to the formation of elongated fibrillar structures. As these fibers grow and entangle, they would form a percolating network capable of immobilizing the solvent, resulting in a supramolecular gel. The properties of such a gel, including its thermal stability and mechanical strength, would be highly dependent on the strength and nature of the non-covalent interactions.

PropertyDescription
Gelator This compound
Primary Driving Forces π-π stacking (quinoline core), van der Waals interactions (dodecyloxy chain)
Expected Morphology Fibrillar network
Potential Applications Stimuli-responsive materials, drug delivery

Intercalation Compounds and Layered Assemblies

Intercalation is the insertion of a molecule (guest) into a host material with a layered structure. The planar nature of the quinoline ring and the presence of the long alkyl chain make this compound a potential candidate for intercalation into layered materials such as clays or metal phosphates.

In such a scenario, the quinoline head group could interact with the surface of the host layers, for instance, through coordination with metal ions or electrostatic interactions. The dodecyloxy chains would then extend into the interlayer space, creating a well-ordered organic gallery. The length and packing of these alkyl chains would determine the interlayer spacing of the resulting intercalation compound. This modification of the interlayer environment can dramatically alter the properties of the host material, introducing new functionalities such as hydrophobicity, catalytic activity, or selective binding capabilities.

Host MaterialPotential Interaction with this compoundResulting Structure
Montmorillonite ClayCation exchange or coordination with interlayer cationsIntercalated organic-inorganic hybrid with expanded interlayer spacing
Zirconium PhosphateAcid-base interactions or guest displacementLayered composite with organic pillars

Functionalization and Dynamic Behavior of Supramolecular Assemblies

A key advantage of supramolecular systems is their dynamic and often stimuli-responsive nature. The non-covalent bonds that hold the assembly together can be reversibly broken and reformed in response to external stimuli such as temperature, light, pH, or the introduction of chemical species.

Functionalization of the this compound molecule offers a powerful route to introduce new properties and control the dynamic behavior of its supramolecular assemblies. For example, introducing a photoswitchable moiety onto the quinoline ring could allow for the reversible assembly and disassembly of the supramolecular structure upon irradiation with light of specific wavelengths. Similarly, the incorporation of a metal-binding site could enable the creation of metallo-supramolecular polymers whose properties can be modulated by the addition or removal of metal ions.

The dynamic nature of these assemblies also opens up possibilities for creating adaptive materials that can respond to their environment. For instance, a self-assembled gel of this compound could potentially be designed to release an encapsulated guest molecule in response to a specific trigger. While the functionalization and dynamic behavior of this compound assemblies remain a promising area for future research, the principles established with other functional quinoline derivatives provide a clear roadmap for the development of these advanced materials.

Computational and Theoretical Investigations of 8 Dodecyloxy Quinoline Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic distribution and predict chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the molecular and electronic properties of quinoline (B57606) derivatives. mdpi.comresearchgate.net DFT calculations can determine optimized geometries, electronic energies, and the distribution of electron density within a molecule. als-journal.com For 8-(Dodecyloxy)quinoline, DFT calculations can elucidate the conformation of the dodecyloxy chain and its influence on the electronic properties of the quinoline core.

DFT is also employed to study the properties of metal complexes involving quinoline-based ligands. These calculations can predict the coordination geometry, bond strengths, and electronic transitions in such complexes. The natural bond orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into charge distribution and intramolecular interactions. mdpi.com

Table 1: Representative DFT-Calculated Properties for Quinoline Derivatives

Property Description Typical Quinoline Derivative Values
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Planar quinoline ring with varying conformations of substituents. nih.gov
Dipole Moment A measure of the polarity of the molecule. Varies depending on the nature and position of substituents.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. als-journal.com Negative potential typically localized around the nitrogen atom and oxygen atom of the ether linkage.

| Natural Bond Orbital (NBO) Charges | A method for distributing the electrons in a molecule into atomic and bonding orbitals to determine atomic charges. | The nitrogen atom typically carries a negative charge, while the carbon atoms of the quinoline ring have varying partial charges. mdpi.com |

Note: The values in this table are generalized for quinoline derivatives and would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide valuable information about the molecule's ability to donate or accept electrons. pku.edu.cn

For quinoline derivatives, FMO analysis helps in predicting their reactivity in various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions. researchgate.netajchem-a.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net In this compound, the dodecyloxy group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles.

Table 2: Frontier Molecular Orbital Properties and Their Implications for Reactivity

Parameter Description Implication for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Higher energy indicates a greater ability to donate electrons. The ether oxygen's lone pairs contribute to the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Lower energy indicates a greater ability to accept electrons. The π* orbitals of the quinoline ring contribute to the LUMO.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Note: The implications in this table are based on general principles of FMO theory applied to the structure of this compound.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. doi.org For systems like this compound, MD simulations can provide insights into intermolecular interactions, such as π-π stacking of the quinoline rings and van der Waals interactions of the dodecyl chains. rsc.org These simulations can model how individual molecules self-assemble into larger aggregates in different environments.

By simulating the behavior of multiple this compound molecules in a solvent, it is possible to observe the formation of micelles, bilayers, or other organized structures. This information is crucial for understanding its behavior in solution and its potential applications in materials science and nanotechnology. Parameters such as the root-mean-square deviation (RMSD) and radius of gyration can be calculated from MD simulations to assess the stability and compactness of the simulated systems. doi.org

In Silico Modeling for Ligand-Target Interactions

In silico modeling encompasses a variety of computational techniques used to study the interactions between a ligand (like this compound) and a biological or chemical target. irispublishers.comirispublishers.com These methods are instrumental in drug discovery and in understanding the mechanisms of chemical processes. nih.gov

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method can be used to screen potential biological targets for this compound and to understand the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For instance, quinoline derivatives have been investigated as potential inhibitors for various enzymes. nih.govnih.gov Docking studies of this compound with a specific protein target would involve placing the molecule in the active site of the protein and calculating a docking score, which is an estimate of the binding affinity. The results can reveal which amino acid residues are crucial for binding and can guide the design of more potent analogs.

The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent for various metal ions. nih.govresearchgate.netresearchgate.net Computational methods can be employed to elucidate the binding mechanisms between this compound and different metal ions. DFT calculations can be used to determine the preferred coordination geometries, binding energies, and electronic structures of the resulting metal complexes. rsc.org

These studies can help in understanding the selectivity of this compound for certain metal ions and the stability of the formed complexes. nih.gov This information is valuable for designing new metal-based catalysts, sensors, or therapeutic agents.

Advanced Materials Science Applications of 8 Dodecyloxy Quinoline Derivatives

Sensing Mechanisms and Sensor Design

The 8-oxyquinoline moiety is a well-established fluorophore and a potent chelating agent, making its derivatives, including 8-(dodecyloxy)quinoline, excellent candidates for the development of chemical sensors. The sensing capabilities of these compounds are primarily based on changes in their fluorescence properties upon interaction with specific analytes. The long dodecyloxy chain can further modulate the sensitivity and selectivity by influencing the local environment of the sensing unit.

Ion-Selective Chemosensors (e.g., for Metal Ions)

Derivatives of 8-oxyquinoline are renowned for their ability to act as ion-selective chemosensors, particularly for metal ions. The fundamental sensing mechanism is rooted in the chelation of metal ions by the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the alkoxy group. This coordination event rigidifies the molecular structure and can modulate the electronic properties of the fluorophore, leading to a distinct change in the fluorescence signal.

The interaction with metal ions can lead to several photophysical phenomena, including Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), and shifts in emission wavelengths. In the case of CHEF, the binding of a metal ion restricts intramolecular vibrations and rotations that would otherwise provide non-radiative decay pathways for the excited state, thus increasing the fluorescence quantum yield. nih.govresearchgate.net Conversely, CHEQ can occur if the coordinated metal ion is paramagnetic or has low-lying d-orbitals that facilitate non-radiative decay through processes like photoinduced electron transfer (PET) or energy transfer.

While specific data for this compound is not extensively documented in publicly available literature, the general behavior of 8-alkoxyquinoline derivatives allows for an understanding of its potential. The dodecyloxy group is expected to enhance the sensor's lipophilicity, making it suitable for applications in non-polar media or for the detection of ions within lipid bilayers. The table below summarizes the typical fluorescence responses of 8-hydroxyquinoline (B1678124) derivatives upon complexation with various metal ions, which serves as a foundational model for the behavior of this compound. core.ac.ukuci.edu

Metal IonTypical Fluorescence ResponsePotential Sensing MechanismReference Compound Example
Al³⁺Strong Fluorescence EnhancementCHEF; Inhibition of ESIPT8-Hydroxyquinoline
Zn²⁺Fluorescence EnhancementCHEF8-Hydroxyquinoline
Mg²⁺Fluorescence EnhancementCHEF8-Hydroxyquinoline Derivatives
Cu²⁺Fluorescence QuenchingPET; Paramagnetic Quenching8-Hydroxyquinoline Benzoates
Fe³⁺Fluorescence QuenchingParamagnetic Quenching8-Hydroxyquinoline-5-sulfonic Acid
Hg²⁺Fluorescence Enhancement/QuenchingHeavy Atom Effect; CHEF8-Hydroxyquinoline Benzoates

pH-Responsive Luminescent Sensors

The quinoline (B57606) core of this compound also endows it with pH-sensing capabilities. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which significantly alters the electronic structure and, consequently, the photophysical properties of the molecule. This protonation event typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra, providing a clear signal for a change in pH. rsc.orgresearchgate.net

The mechanism of pH sensing in these derivatives involves the modulation of the intramolecular charge transfer (ICT) character of the molecule. In its neutral form, the lone pair of electrons on the nitrogen atom can participate in the delocalized π-system. Upon protonation, this lone pair is engaged in a bond with a proton, which alters the electron density distribution and the energy levels of the frontier molecular orbitals. This results in a change in the emitted light, allowing for the ratiometric or intensiometric detection of pH. nih.govnih.gov

For 8-alkoxyquinoline derivatives, the fluorescence quantum yield and emission wavelength are sensitive to the protonation state of the quinoline nitrogen. The long dodecyloxy chain in this compound would likely make it a suitable pH sensor for non-aqueous environments or for probing the pH at interfaces. The following table provides representative data on the pH-responsive fluorescence of related 8-alkoxyquinoline derivatives. rsc.org

Compound TypeStateEmission λmax (nm)Quantum Yield (Φ)
5,7-Diphenyl-8-benzyloxyquinolineNeutral4050.45
Protonated5230.58
5,7-Bis(biphenyl-4-yl)-8-benzyloxyquinolineNeutral4160.89
Protonated5420.70

Optoelectronic Applications

The unique electronic and photophysical properties of the 8-oxyquinoline scaffold have made it a cornerstone in the field of organic electronics. Derivatives of this compound are promising candidates for various optoelectronic applications, primarily due to their potential for high fluorescence quantum yields and good charge-transporting properties. The dodecyloxy chain can play a crucial role in improving the processability and morphological stability of thin films, which are critical for device performance.

Component Design for Organic Light-Emitting Diodes (OLEDs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), 8-hydroxyquinoline derivatives, particularly their metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as emissive and/or electron-transporting materials. ou.ac.lk While this compound itself is a metal-free fluorophore, its derivatives can be designed to function as emitters or as host materials in the emissive layer of an OLED.

As an emitter, the this compound core would be responsible for the generation of light. The color of the emission can be tuned by modifying the quinoline ring with various substituents to alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The long dodecyloxy chain can enhance the solubility of the material in organic solvents, facilitating device fabrication through solution-based processes like spin-coating or inkjet printing. Furthermore, the aliphatic chain can influence the solid-state packing of the molecules, which can affect the fluorescence quantum yield and charge mobility in the thin film. oled-info.com

When used as a host material, this compound derivatives would form a matrix for a guest emissive dopant. In this role, the host material needs to have a wider energy gap than the guest to ensure efficient energy transfer from the host to the guest. The bipolar charge-transporting capabilities, meaning the ability to transport both electrons and holes, are also desirable for a host material to ensure a balanced charge recombination within the emissive layer. The dodecyloxy chain can contribute to forming stable amorphous films, which is crucial for preventing performance degradation and enhancing the operational lifetime of the OLED. researchgate.netresearchgate.net

The performance of an OLED is characterized by several key metrics, as exemplified by the data for the well-studied Alq3-based devices in the table below.

ParameterTypical Value for Alq3-based Green OLEDSignificance
Emission Peak (nm)~520-530Determines the color of the emitted light.
External Quantum Efficiency (EQE) (%)~5Ratio of photons emitted to electrons injected.
Luminous Efficacy (lm/W)~3-7Measure of the device's power efficiency.
Turn-on Voltage (V)~2.5-5The minimum voltage required for light emission.
Maximum Luminance (cd/m²)>10,000The maximum brightness of the device.

Tunable Emission Properties in Advanced Materials

The emission properties of this compound derivatives can be tuned through several strategies, making them versatile components for advanced materials. As previously discussed, chemical modification of the quinoline ring can alter the emission color. Additionally, the formation of exciplexes or electroplexes at the interface with other organic materials can lead to new, red-shifted emission bands.

The long dodecyloxy chain can also play a role in tuning the emission properties by influencing the aggregation state of the molecules in the solid state. The formation of specific aggregates, such as J-aggregates or H-aggregates, can lead to significant changes in the absorption and emission spectra compared to the isolated molecules. This aggregation-induced emission tuning is a powerful tool for designing materials with desired optical properties for applications in lighting and displays. rsc.org

Self-Assembled Functional Materials

The amphiphilic nature of this compound, with its hydrophilic quinoline head and a long hydrophobic dodecyl tail, makes it an ideal candidate for the formation of self-assembled functional materials. The interplay between the π-π stacking interactions of the aromatic quinoline rings and the van der Waals forces between the aliphatic chains can drive the spontaneous organization of these molecules into well-defined supramolecular structures.

These self-assembled structures can range from monolayers at interfaces to more complex three-dimensional architectures in solution or in the solid state. The ability to control the self-assembly process is key to fabricating functional materials with tailored optical, electronic, and sensing properties.

One of the most prominent techniques for creating highly ordered thin films of amphiphilic molecules is the Langmuir-Blodgett (LB) method. nih.gov By spreading a solution of this compound onto a water subphase, the molecules will orient themselves at the air-water interface with the hydrophilic quinoline head in contact with the water and the hydrophobic dodecyl tail pointing towards the air. Compressing this monolayer allows for the control of the packing density and the phase behavior of the molecules. These organized monolayers can then be transferred onto a solid substrate layer by layer, creating highly ordered multilayer films. researchgate.net

The resulting self-assembled films can exhibit unique properties that are not present in the bulk material. For instance, the close and ordered packing of the quinoline fluorophores can lead to efficient energy transfer between molecules, which could be harnessed in light-harvesting applications. Furthermore, the organized structure of the film can enhance its charge transport properties, making it suitable for use in organic field-effect transistors (OFETs). The ability to incorporate functional guest molecules within the self-assembled matrix of this compound also opens up possibilities for creating novel sensor arrays and controlled-release systems.

Thin Film Formation and Characterization

The fabrication of uniform, well-ordered thin films is a critical step in the development of advanced materials for electronic and optoelectronic applications. For this compound and its derivatives, solution-based deposition techniques are particularly relevant due to the solubility imparted by the long dodecyloxy chain. Methods such as spin-coating and Langmuir-Blodgett (LB) deposition are commonly employed for creating thin films from such functionalized organic molecules.

Spin-coating is a rapid and cost-effective method for producing uniform thin films over large areas. The process involves depositing a solution of the material onto a spinning substrate, where centrifugal force spreads the solution evenly and solvent evaporation leaves a solid film. For this compound, the choice of solvent and the spin-coating parameters, such as rotation speed and acceleration, would be crucial in controlling the film thickness, morphology, and molecular packing. While specific studies on this compound are not extensively documented, research on similar long-chain substituted aromatic compounds suggests that the dodecyloxy group would enhance solubility in common organic solvents like chloroform, toluene, or chlorobenzene, facilitating the formation of smooth films.

The Langmuir-Blodgett technique offers precise control over the molecular organization and thickness of the film at the monolayer level. This method involves spreading the amphiphilic this compound molecules onto a water subphase, where they form a monolayer at the air-water interface. The long, hydrophobic dodecyloxy tail would orient away from the water, while the more polar quinoline head would interact with the subphase. By compressing this monolayer and subsequently transferring it onto a solid substrate, highly ordered multilayers can be constructed.

Characterization of these thin films is essential to understand their structural, morphological, and optical properties, which in turn dictate their performance in a device. A suite of analytical techniques is typically employed for this purpose.

Surface Morphology and Structure: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface topography and morphology of the films, revealing details about grain size, domain structures, and surface roughness. X-ray Diffraction (XRD) provides insights into the crystallinity and molecular packing within the film. For this compound films, XRD could determine whether the molecules adopt an amorphous or a crystalline arrangement and could reveal the orientation of the molecules relative to the substrate.

Optical and Electronic Properties: UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy are fundamental for characterizing the optical properties. The absorption spectrum provides information about the electronic transitions and the optical bandgap of the material. The photoluminescence spectrum reveals the emissive properties of the film, which is crucial for applications in organic light-emitting diodes (OLEDs). The dodecyloxy substituent is not expected to significantly alter the primary electronic transitions of the quinoline core but may influence the solid-state packing and, consequently, the intermolecular interactions that can affect the optical properties.

Below is a hypothetical data table summarizing the expected properties of this compound thin films prepared by different methods, based on trends observed for similar alkoxy-substituted aromatic compounds.

Film Deposition MethodTypical Thickness (nm)Surface Roughness (RMS, nm)Key Characterization Findings
Spin-Coating 20 - 1001 - 5Largely amorphous structure with potential for short-range order. Homogeneous surface morphology.
Langmuir-Blodgett 2.5 per monolayer< 1Highly ordered layered structure. Anisotropic optical and electronic properties are expected.

Polymeric Systems Incorporating Dodecyloxyquinoline Moieties

The incorporation of functional moieties like this compound into polymeric structures is a versatile strategy to combine the desirable electronic and optical properties of the quinoline core with the processability, mechanical flexibility, and film-forming capabilities of polymers. The dodecyloxy side chain plays a crucial role in this context, as it enhances the solubility of the resulting polymers in organic solvents, which is a key requirement for solution-based processing techniques.

There are two primary approaches to integrating dodecyloxyquinoline units into polymers: as a side chain attached to a polymer backbone or as a part of the main polymer chain.

Side-Chain Functionalized Polymers: In this design, the this compound moiety is appended as a pendant group to a pre-existing or co-polymerized backbone (e.g., polystyrene, polymethacrylate, or polythiophene). This approach allows for the tuning of the optoelectronic properties by controlling the density of the functional side chains. The long dodecyloxy group acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer and improving its solubility. This enhanced processability is advantageous for fabricating large-area electronic devices. The flexible dodecyloxy chains can also influence the intermolecular packing of the quinoline units, potentially preventing aggregation-induced quenching of fluorescence, which is a common issue in solid-state luminescent materials.

Main-Chain Polymers: Alternatively, derivatives of this compound can be functionalized with reactive groups (e.g., dihalides or diboronic acids) to act as monomers in polymerization reactions such as Suzuki or Stille coupling. This results in conjugated polymers where the quinoline ring is an integral part of the polymer backbone. The dodecyloxy groups are essential for maintaining the solubility of these otherwise rigid and often insoluble conjugated polymers. The electronic properties of such polymers, including their charge transport characteristics and emission colors, can be finely tuned by co-polymerizing the dodecyloxyquinoline monomer with other aromatic units.

The characterization of these polymeric systems involves a combination of techniques to probe their chemical structure, molecular weight, thermal stability, and optoelectronic properties.

Structural and Molecular Weight Analysis: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the polymer and the successful incorporation of the dodecyloxyquinoline moiety. Gel Permeation Chromatography (GPC) is employed to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI), which are critical parameters influencing the polymer's mechanical and film-forming properties.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the polymers. TGA provides information on the decomposition temperature, indicating the material's stability at high temperatures. DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, which are important for understanding the processing window and the morphology of the material.

The following table presents anticipated data for a hypothetical polymer incorporating this compound moieties, drawing on known properties of similar functionalized polymers.

Polymer ArchitectureMolecular Weight (Mn, kDa)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)Key Properties
Side-Chain Polymer 15 - 5080 - 120> 350Good solubility in common organic solvents, good film-forming ability, tunable optoelectronic properties.
Main-Chain Polymer 10 - 30150 - 200> 400High thermal stability, potential for charge transport along the conjugated backbone, enhanced processability due to side chains.

Catalytic Applications Involving 8 Dodecyloxy Quinoline Ligands

Design of 8-Oxyquinoline-Based Ligands for Transition Metal Catalysis

The design of 8-oxyquinoline-based ligands for transition metal catalysis leverages the robust coordination properties of the quinoline (B57606) scaffold. The introduction of a dodecyloxy group at the 8-position of the quinoline ring is a strategic modification that imparts several desirable characteristics to the ligand. The long dodecyl (C12) alkyl chain significantly enhances the lipophilicity of the ligand. This property is particularly advantageous in homogeneous catalysis, where the catalyst and substrates are in the same phase, as it improves the solubility of the resulting metal complex in nonpolar organic solvents.

Furthermore, the steric bulk of the dodecyloxy group can play a crucial role in dictating the coordination environment around the metal center. This steric influence can affect the accessibility of the catalytic site, thereby influencing the selectivity of the reaction. The fundamental design involves the chelation of the 8-(dodecyloxy)quinoline ligand to a transition metal, forming a stable complex that can then participate in a catalytic cycle. The nitrogen and oxygen atoms of the ligand act as a pincer, holding the metal in a specific geometry that facilitates its catalytic activity.

Performance in Organic Transformations

Ligands derived from 8-oxyquinoline have been successfully employed in a variety of organic transformations, most notably in C-H functionalization and asymmetric catalysis.

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. Transition metal catalysts, particularly those based on palladium, have been instrumental in advancing this field. 8-Aminoquinoline (B160924) has been widely used as a directing group for C(sp²)–H arylation reactions. nih.gov While specific data on this compound is limited in the search results, the broader class of 8-substituted quinolines is well-established in guiding the regioselectivity of C-H activation. nih.govsemanticscholar.orgnih.gov The nitrogen atom of the quinoline ring coordinates to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation. The alkoxy group at the 8-position can modulate the electronic properties and solubility of the catalyst.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Quinoline Derivatives

Catalyst System Substrate Reaction Type Functionalized Position Reference
Pd(OAc)₂ / AgOAc 8-Aminoquinoline Derivative C(sp²)–H Arylation C5 nih.gov
Ni(OTf)₂ / t-BuOK N-(phenylquinolin-8-yl)pivalamide C4 Arylation C4 nih.gov
Rh(III) Catalyst 8-Methylquinoline C(sp³)–H Acetoxylation Methyl Group semanticscholar.org

This table presents examples of C-H functionalization on the quinoline scaffold, illustrating the directing capacity of substituents at the 8-position.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is not chiral, it can be incorporated into more complex chiral ligand architectures to induce stereoselectivity. An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been developed through asymmetric transfer hydrogenation, highlighting the utility of the quinoline scaffold in stereoselective transformations. dicp.ac.cnnih.gov The synthesis of chiral tetrahydroquinolines has also been a significant area of research. nih.gov

The role of the ligand in these systems is to create a chiral environment around the metal center, which then preferentially catalyzes the formation of one enantiomer over the other. The steric and electronic properties of the ligand, including substituents like the dodecyloxy group, can fine-tune this chiral pocket, thereby influencing the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product.

Heterogeneous Catalysis and Catalyst Reusability

A major challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst onto a solid support, a process known as heterogenization, addresses this issue by allowing for easy separation and potential reuse. mdpi.com The long alkyl chain of the this compound ligand makes it an excellent candidate for immobilization.

The dodecyloxy group can act as a hydrophobic anchor, facilitating the adsorption of the metal complex onto nonpolar supports such as polymers or modified silica (B1680970) through van der Waals interactions. This creates a heterogeneous catalyst that can be easily filtered off at the end of the reaction. The reusability of such a catalyst is a critical factor for its practical and economic viability. For instance, a heteropoly acid-based organic hybrid catalyst prepared with 8-hydroxy-2-methylquinoline demonstrated high potential for reusability in ketalization reactions. researchgate.net The robust chelation of the 8-oxyquinoline moiety to the metal, combined with the strong anchoring of the dodecyl chain to the support, can lead to a stable and recyclable catalytic system with minimal leaching of the active metal.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Complex Architectures

Future synthetic research on 8-(dodecyloxy)quinoline is expected to move beyond simple preparations, such as the standard Williamson ether synthesis from 8-hydroxyquinoline (B1678124) and a dodecyl halide, and focus on its incorporation into larger, more complex molecular architectures. nih.gov The presence of the quinoline (B57606) ring and the dodecyl chain offers multiple avenues for creating advanced materials.

Polymerization: The this compound moiety can be functionalized with polymerizable groups (e.g., vinyl, acrylate, or styrenyl units) on the quinoline ring. Subsequent polymerization could lead to the creation of novel polymers with pendant chelating groups. These polymers could find applications as recyclable metal scavengers, polymer-supported catalysts, or active layers in organic electronic devices.

Dendrimer Construction: The molecule can serve as a peripheral unit in the construction of dendrimers. By attaching it to a multivalent core, researchers can design dendritic structures with a high density of metal-binding sites on their surface. The long dodecyl chains would enhance the solubility of these dendrimers in organic solvents and could influence their self-assembly into larger superstructures.

Covalent Organic Frameworks (COFs): By introducing reactive functional groups (such as boronic acids or amines) onto the this compound structure, it can be used as a building block for creating highly ordered, porous COFs. These materials could be designed for selective metal ion capture, heterogeneous catalysis, or as components in chemical sensors, with the dodecyloxy groups lining the pores to create a specific chemical environment.

Exploration of Multicomponent Supramolecular Systems and Advanced Material Integration

The unique amphiphilic nature of this compound—combining a polar, metal-binding head (the quinoline-oxygen-nitrogen unit) with a long, nonpolar tail (the dodecyl chain)—makes it an ideal candidate for the construction of complex supramolecular systems. researchgate.net Future work will likely exploit this feature for creating functional materials through non-covalent interactions. rsc.org

Langmuir-Blodgett Films: On aqueous subphases, this compound and its metal complexes are expected to form stable monolayers. These can be transferred to solid substrates using the Langmuir-Blodgett technique to create highly ordered, ultra-thin films. Such films could be integrated into sensors, where metal ion binding would alter the film's optical or electronic properties, or into organic light-emitting diodes (OLEDs), where the organized molecular layers could improve charge injection and transport.

Metallogels and Liquid Crystals: Coordination with various metal ions can lead to the formation of extended supramolecular polymers. researchgate.net Depending on the coordination geometry of the metal and the concentration, these systems could self-assemble into fibrous networks, trapping solvent to form metallogels, or into ordered phases exhibiting liquid crystalline behavior. The dodecyl chains would play a crucial role in promoting these self-assembly processes through van der Waals interactions.

Functionalized Nanoparticles: The dodecyl chain can act as an anchor to embed the molecule into the lipid bilayers of liposomes or to functionalize the surface of hydrophobic nanoparticles. This would allow the creation of nanoparticle-based systems for targeted drug delivery or for sensing applications in biological environments.

Synergistic Approaches in Computational and Experimental Design for Optimized Functionality

To accelerate the discovery and optimization of materials based on this compound, future research will increasingly rely on a synergistic approach that combines computational modeling with experimental validation. researchgate.net

Predictive Modeling of Electronic Properties: Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, HOMO/LUMO energy levels, and absorption/emission spectra of this compound and its metal complexes. mdpi.comsigmaaldrich.com This theoretical insight is invaluable for pre-screening candidates for applications in organic electronics, such as OLEDs and photovoltaic cells, allowing researchers to computationally tailor the molecule's properties before undertaking synthetic work. researchgate.net

Simulation of Self-Assembly: Molecular dynamics (MD) simulations can provide a detailed understanding of how this compound molecules organize in different environments. These simulations can model their behavior at interfaces, their aggregation into micelles or bilayers, and the formation of liquid crystalline phases upon complexation with metal ions. This would guide the experimental conditions needed to produce desired supramolecular structures.

Docking Studies for Biological Targets: For potential biomedical applications, molecular docking studies can predict the binding affinity and interaction modes of this compound with biological targets like enzymes or DNA. researchgate.net The high lipophilicity conferred by the dodecyl chain may enhance membrane interactions, a factor that can be explicitly modeled to design more effective antimicrobial or anticancer agents. nih.gov

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

The unique combination of a functional quinoline head and a long hydrocarbon tail opens up possibilities for this compound in a variety of emerging technological and interdisciplinary areas. The lipophilic nature of the molecule is known to positively influence certain biological activities. nih.gov

Organic Electronics: Beyond standard OLEDs, the enhanced solubility and film-forming properties of this compound could make it suitable for use in solution-processable devices, such as printable electronics and flexible displays. Its metal complexes could be explored as emitters, host materials, or charge-transporting layers.

Biomedical Applications: The long alkyl chain can enhance the compound's ability to intercalate into and disrupt microbial cell membranes. This could lead to the development of a new class of antibiotics or antifungal agents. Furthermore, its metal-chelating ability could be harnessed to disrupt metal homeostasis in cancer cells, a known therapeutic strategy. nih.gov

Corrosion Inhibition: The 8-hydroxyquinoline core is a known corrosion inhibitor for metals. The dodecyl tail would make this compound highly effective in non-aqueous or oil-based environments, where it could form a dense, hydrophobic protective layer on metal surfaces, for example, in pipelines or industrial machinery.

Ion-Selective Extraction and Sensing: The lipophilic nature of the molecule makes it an excellent candidate for the liquid-liquid extraction of metal ions. It could be used to selectively transfer specific metal ions from an aqueous phase to an organic phase. This principle can be integrated into ion-selective electrodes or optical sensors for environmental monitoring or industrial process control.

The following table summarizes the potential future applications and the specific role of the dodecyloxy substituent.

Application AreaSpecific UseRole of the Dodecyloxy Group
Materials Science Organic Light-Emitting Diodes (OLEDs)Enhances solubility for solution processing; improves film morphology.
Liquid CrystalsPromotes self-assembly into ordered phases through van der Waals forces.
Corrosion InhibitorsProvides a hydrophobic barrier; enhances solubility in non-polar media.
Biotechnology Antimicrobial AgentsFacilitates interaction with and disruption of lipid cell membranes.
Drug Delivery SystemsActs as a hydrophobic anchor for nanoparticle functionalization.
Fluorescent Bio-imagingIncreases lipophilicity to allow for staining of cellular membranes.
Environmental Tech Metal Ion ExtractionIncreases solubility in organic solvents for liquid-liquid extraction.
Chemical SensorsForms self-assembled monolayers on sensor surfaces.

Q & A

Q. What are the optimal conditions for synthesizing 8-(Dodecyloxy)quinoline, and how do reaction parameters influence yield?

Methodological Answer : The alkylation of 8-hydroxyquinoline with dodecyl bromide or dodecyl tosylate is a common route. Key parameters include:

  • Catalyst selection : Use potassium carbonate or sodium hydride as base catalysts to deprotonate the hydroxyl group .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature : Reactions typically proceed at 80–120°C for 12–24 hours. Lower temperatures (<60°C) reduce side reactions but prolong reaction time .
  • Yield optimization : Reported yields range from 70–85% for similar alkoxyquinolines. Impurities often arise from incomplete alkylation or oxidation; column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. How should this compound be characterized to confirm structural integrity?

Methodological Answer :

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.2–8.9 ppm) and dodecyloxy chain (δ 0.8–1.8 ppm). Absence of a hydroxyl proton (~δ 10 ppm) confirms alkylation .
    • FT-IR : Loss of O–H stretch (~3200 cm⁻¹) and presence of C–O–C stretch (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 357.3 (calculated for C₂₁H₃₃NO) .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 78.9%, N: 3.9%) .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer :

  • Thermal stability : Decomposes above 200°C, releasing toxic gases (CO, NOₓ). Avoid heating in open systems .
  • Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photooxidation of the quinoline ring .
  • Moisture : Hydrolysis of the ether bond occurs in acidic/alkaline conditions. Use desiccants (silica gel) in storage .

Q. How does the dodecyloxy chain influence solubility and aggregation behavior?

Methodological Answer :

  • Solubility : The long alkyl chain enhances solubility in nonpolar solvents (e.g., hexane, chloroform) but reduces aqueous solubility. For biological assays, use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .
  • Aggregation : Critical micelle concentration (CMC) can be determined via fluorescence spectroscopy (pyrene probe method). Micelle formation impacts drug delivery applications .

Advanced Research Questions

Q. How can acid-catalyzed cyclization of this compound be leveraged to synthesize novel heterocycles?

Methodological Answer : Under acidic conditions (H₂SO₄, HCl), the dodecyloxy group undergoes cleavage, followed by intramolecular cyclization. For example:

  • Benzofuroquinoline derivatives : Formed via Friedel-Crafts alkylation of the quinoline ring. Monitor reaction progress using TLC (Rf shift) and isolate products via recrystallization (ethanol/water) .
  • Mechanistic insight : Protonation of the ether oxygen initiates carbocation formation, driving cyclization. Isotopic labeling (¹⁸O) can track oxygen migration .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

  • Data normalization : Account for variations in assay conditions (e.g., cell line, incubation time) when comparing antimicrobial or anticancer activities .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., alkyl chain length, halogenation) to isolate contributing factors. For example, replacing dodecyl with shorter chains reduces membrane permeability .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or topoisomerases .

Q. What strategies mitigate interference from the dodecyloxy chain in spectroscopic studies?

Methodological Answer :

  • NMR signal suppression : Apply relaxation agents (e.g., Cr(acac)₃) to suppress broad alkyl chain signals .
  • Selective deuteration : Synthesize deuterated analogs (e.g., dodecyl-d₂₅) to simplify aromatic proton analysis .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

Q. How can substituent effects on the quinoline ring be quantified for material science applications?

Methodological Answer :

  • Electrochemical analysis : Cyclic voltammetry (CV) measures redox potentials influenced by electron-donating (dodecyloxy) vs. electron-withdrawing groups. A higher HOMO energy (-5.2 eV) indicates enhanced electron donation .
  • Thermogravimetric analysis (TGA) : Quantify thermal stability changes; longer alkyl chains increase decomposition temperatures by 20–30°C .

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